Product packaging for (2-oxobenzo[cd]indol-1(2H)-yl)acetate(Cat. No.:)

(2-oxobenzo[cd]indol-1(2H)-yl)acetate

Cat. No.: B229764
M. Wt: 226.21 g/mol
InChI Key: CXOJEFXQICMXBG-UHFFFAOYSA-M
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Description

Contextualization within Indole (B1671886) and Polycyclic Aromatic Nitrogen Heterocycle Chemistry

The benzo[cd]indole (B15494331) framework is an integral part of two larger families of chemical compounds: indoles and polycyclic aromatic nitrogen heterocycles (PANHs).

Indole Chemistry: The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry. ijrpr.com It is a core component of numerous natural products, alkaloids, and pharmaceuticals. researchgate.net The indole nucleus is found in essential biological molecules such as the amino acid tryptophan and the neurotransmitter serotonin. libretexts.org Indole derivatives exhibit a vast array of biological activities, making them a cornerstone in modern drug discovery. ijrpr.commdpi.com The benzo[cd]indole structure is an extended, more complex version of the basic indole scaffold, inheriting its aromaticity and potential for biological interaction while adding unique steric and electronic properties.

Polycyclic Aromatic Nitrogen Heterocycles (PANHs): This broad class of compounds consists of fused aromatic rings where at least one carbon atom is replaced by a nitrogen atom. mdpi.com PANHs are of immense interest due to their prevalence in biologically active molecules and materials science. rsc.orgresearchgate.net Nitrogen-containing heterocycles are present in approximately 60% of unique small-molecule drugs approved by the FDA. mdpi.com The benzo[cd]indole system is a classic example of a PANH, combining the features of a polycyclic aromatic hydrocarbon with a heterocyclic, nitrogen-containing ring. This fusion results in a rigid, planar structure with a delocalized π-electron system, which is often a key feature for interaction with biological targets like enzymes and DNA. rsc.orgmdpi.com

Significance of the Benzo[cd]indole Scaffold for Chemical Exploration

The benzo[cd]indole scaffold is a highly attractive framework for chemical and pharmaceutical research due to its structural features and associated biological activities. rsc.org The fusion of multiple rings creates a rigid and planar molecular architecture that can be strategically modified to interact with specific biological targets.

Medicinal Chemistry Applications: The core structure, particularly the benzo[cd]indol-2(1H)-one (BIO) motif, is a significant scaffold in the development of therapeutic agents. nih.gov Researchers have designed and synthesized benzo[cd]indole derivatives as potent inhibitors of various enzymes, including thymidylate synthase, which is a target in cancer therapy. acs.org Furthermore, derivatives have been developed as BRD4 and BET bromodomain inhibitors and as agents that target lysosomes, showing promise as anti-metastatic agents in cancer treatment. nih.govnih.gov The ability to functionalize the scaffold at various positions allows for the fine-tuning of its pharmacological properties.

Optical and Material Properties: Beyond their biological significance, substituted benzo[cd]indoles are also explored for their optical properties, suggesting potential applications in materials science. rsc.org The extended conjugated π-system of the benzo[cd]indole core is responsible for its absorption and emission of light, properties that can be modulated by the introduction of different substituents.

The table below details the core chemical structures discussed in this article, providing a reference for their molecular formulas and IUPAC names.

Compound NameMolecular Formula
(2-oxobenzo[cd]indol-1(2H)-yl)acetic acidC13H9NO3
Benzo[cd]indoleC11H7N
Benzo[cd]indol-2(1H)-oneC11H7NO
IndoleC8H7N
TryptophanC11H12N2O2
SerotoninC10H12N2O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8NO3- B229764 (2-oxobenzo[cd]indol-1(2H)-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8NO3-

Molecular Weight

226.21 g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)acetate

InChI

InChI=1S/C13H9NO3/c15-11(16)7-14-10-6-2-4-8-3-1-5-9(12(8)10)13(14)17/h1-6H,7H2,(H,15,16)/p-1

InChI Key

CXOJEFXQICMXBG-UHFFFAOYSA-M

SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Oxobenzo Cd Indol 1 2h Yl Acetate and Structural Analogues

Strategies for Benzo[cd]indol-2(1H)-one Core Construction

The creation of the benzo[cd]indol-2(1H)-one framework is the pivotal first stage of the synthesis. This is primarily achieved through intramolecular reactions that form the five-membered lactam ring fused to a naphthalene (B1677914) system.

Aminolysis Reactions in Benzo[cd]indol-2(1H)-one Formation

While direct aminolysis is a fundamental reaction for forming amides and lactams, its application in the one-step construction of the benzo[cd]indol-2(1H)-one core is not the most common approach. More frequently, the core is assembled via cyclization of specifically pre-functionalized naphthalene precursors. Aminolysis may be employed in creating these precursors, for instance, in the reaction between a naphthalic anhydride (B1165640) derivative and an amine source to form an intermediate that can undergo subsequent cyclization.

Cyclization and Annulation Approaches for Benzo[cd]indole (B15494331) Scaffolds

The predominant methods for constructing the benzo[cd]indol-2(1H)-one scaffold involve the cyclization of 1,8-disubstituted naphthalene derivatives. researchgate.netresearchgate.net These strategies create the fused ring system with high efficiency.

Key cyclization approaches include:

From Naphthylamines and Nitroolefins: A facile method involves the cyclization of naphthylamines with nitroolefins, catalyzed by carbonaceous materials in water, to produce various substituted benzoindoles in good yields. rsc.org

Organolithium Approach: A transition-metal-free method uses the reaction of peri-dihalonaphthalenes with nitriles. This process proceeds through an intramolecular aromatic nucleophilic substitution facilitated by the proximity of the reacting groups. researchgate.net

Catalyst-Controlled Cyclization: Structurally diverse indole-fused scaffolds can be synthesized through the cyclization of 2-indolylmethanols with azonaphthalene under mild, catalyst-controlled conditions. rsc.org

N-Substitution Reactions for Introducing the Acetate (B1210297) Moiety

Once the benzo[cd]indol-2(1H)-one nucleus is formed, the acetate group is introduced onto the nitrogen atom. This is typically accomplished through N-alkylation reactions. nih.govbeilstein-journals.org

Alkylation-based Approaches for N-acetylation

The most direct route for attaching the acetate side chain is the N-alkylation of the benzo[cd]indol-2(1H)-one lactam. This reaction involves treating the parent heterocycle with an alkylating agent such as an α-halo ester (e.g., ethyl bromoacetate) in the presence of a base. d-nb.info The base deprotonates the nitrogen atom of the lactam, enhancing its nucleophilicity. Subsequent hydrolysis of the ester function provides the target (2-oxobenzo[cd]indol-1(2H)-yl)acetate.

Reagent TypeExamplesRole in Synthesis
Lactam Core Benzo[cd]indol-2(1H)-oneThe starting scaffold for N-alkylation.
Alkylating Agent Ethyl bromoacetate (B1195939), Methyl chloroacetateProvides the acetate moiety.
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonates the lactam nitrogen. nih.govd-nb.info
Solvent Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN)Provides the reaction medium. nih.gov

Nucleophilic Substitution Processes in Acetate Attachment

The N-alkylation process is a classic example of a nucleophilic substitution reaction. rsc.org The nitrogen atom of the benzo[cd]indol-2(1H)-one, after deprotonation by a base, acts as a nucleophile. It attacks the electrophilic carbon atom of the alkyl haloacetate, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. The reaction's success is influenced by the choice of base, solvent, and the specific halide used in the alkylating agent.

Derivatization and Functionalization Strategies of the Benzo[cd]indole Acetate Scaffold

After the successful synthesis of the this compound scaffold, further modifications can be made to explore its chemical and biological properties. beilstein-journals.orgnih.gov Derivatization can occur on the aromatic rings or the acetate side chain.

The aromatic portion of the molecule can be functionalized using electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. For example, reacting the parent scaffold with acetyl chloride and aluminum chloride can introduce an acetyl group onto the aromatic ring system. nih.gov

The carboxylic acid of the acetate moiety is a versatile handle for creating a wide array of derivatives. nih.govgoogle.com Standard coupling reactions can be used to form amides with various amines or esters with different alcohols. For instance, the condensation of indole-3-acetic acid with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acetohydrazide, which can be further cyclized into other heterocyclic systems like oxadiazoles. nih.gov These modifications allow for the systematic exploration of structure-activity relationships.

Electrophilic and Nucleophilic Functionalization of the Benzo[cd]indole Core

The benzo[cd]indole nucleus, an electron-rich aromatic system, is amenable to various functionalization strategies. Both electrophilic and nucleophilic substitution reactions have been employed to introduce a wide array of substituents onto the core structure, thereby enabling the synthesis of diverse structural analogues.

Electrophilic Substitution:

Due to the electron-rich nature of the indole (B1671886) ring system, electrophilic substitution is a common strategy for functionalization. Reactions such as nitration and halogenation can be performed on the benzo[cd]indol-2(1H)-one core. For instance, nitration of 4-chloroindoline-2,3-dione with a nitric acid-sulfuric acid system can be used to introduce a nitro group, which is a precursor to further modifications of the benzo[cd]indol-2(1H)-one skeleton nih.gov.

Nucleophilic Substitution:

Nucleophilic substitution reactions provide another powerful avenue for modifying the benzo[cd]indole core. These reactions can occur at various positions depending on the starting materials and reaction conditions. A transition-metal-free method has been developed for the synthesis of 2-substituted benzo[cd]indoles starting from 1-halo-8-lithionaphthalenes and nitriles acs.org. This process proceeds through an intramolecular aromatic nucleophilic substitution acs.org.

Furthermore, the synthesis of various benzo[f]indole-4,9-dione derivatives has been achieved through the nucleophilic substitution of a chlorine atom on a precursor molecule by aminocarbohydrates, leading to spontaneous cyclization and tautomerization bldpharm.com.

The following table summarizes selected examples of functionalization of the benzo[cd]indole core:

Starting MaterialReagent(s)Product TypeReference
4-chloroindoline-2,3-dioneNitric acid, Sulfuric acidNitrated benzo[cd]indol-2(1H)-one precursor nih.gov
1-Halo-8-lithionaphthalenesNitriles2-Substituted benzo[cd]indoles acs.org
2-amino-1,4-naphthoquinone glycoconjugatesβ-dicarbonyl compoundsPolyfunctionalized benzo[f]indole-4,9-diones bldpharm.com
2-iodobenzamide derivativesIndole derivativesN-arylated indoles medchemexpress.com

Chemical Transformations of the Acetate Side Chain

The acetate side chain of this compound offers a reactive handle for further molecular elaboration. The ester functionality can undergo a variety of chemical transformations to introduce diverse functional groups, thereby expanding the chemical space of accessible analogues.

The synthesis of the parent compound, methyl this compound, can be achieved through the N-alkylation of benzo[cd]indol-2(1H)-one. A common method for N-alkylation of indoles and related heterocycles involves the use of haloacetates, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate and a catalyst such as potassium iodide in a suitable solvent like dry acetone (B3395972) researchgate.netnih.gov.

Once the acetate side chain is installed, it can be subjected to several transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid, under acidic or basic conditions. This carboxylic acid serves as a key intermediate for further modifications chemicalregister.com.

Amide Coupling: The resulting carboxylic acid can be coupled with a variety of amines to form the corresponding amides. This is a widely used reaction in medicinal chemistry to generate libraries of compounds with diverse substituents. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) and a base can be employed for this transformation nih.gov. The use of coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) is also common organic-chemistry.org.

Reduction: The ester or the carboxylic acid can be reduced to the corresponding alcohol, 2-(2-oxobenzo[cd]indol-1(2H)-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH4).

The following table outlines key transformations of the acetate side chain:

Starting MaterialReagent(s)/Reaction TypeProductReference
Benzo[cd]indol-2(1H)-oneEthyl chloroacetate, K2CO3, KIEthyl this compound researchgate.netnih.gov
Ethyl this compoundAcid or base hydrolysis2-(2-Oxobenzo[cd]indol-1(2H)-yl)acetic acid chemicalregister.com
2-(2-Oxobenzo[cd]indol-1(2H)-yl)acetic acidAmine, EDC, HOBtN-substituted 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide nih.gov

Computational and Theoretical Chemistry Applied to 2 Oxobenzo Cd Indol 1 2h Yl Acetate Systems

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Detailed quantum chemical studies, including calculations of electronic structure and reactivity profiles for (2-oxobenzo[cd]indol-1(2H)-yl)acetate, have not been reported in the searched scientific literature. Such studies are crucial for understanding the fundamental electronic properties that govern the molecule's behavior.

Reaction Pathway Predictions and Transition State Analysis

No information was found regarding the computational prediction of reaction pathways or the analysis of transition states for reactions involving this compound.

Elucidation of Structure-Reactivity Relationships via Computational Approaches

While structure-activity relationship (SAR) studies have been conducted for various series of benzo[cd]indol-2(1H)-one derivatives, a specific computational elucidation of the structure-reactivity relationship for this compound is not documented in the available literature. Existing research focuses on derivatives with different functional groups aimed at optimizing their biological activity as, for instance, anticancer agents.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Benzo Cd Indole Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In the study of benzo[cd]indol-2(1H)-one derivatives, NMR provides definitive evidence for the core structure and the nature and position of its substituents. nih.gov For instance, in the ¹H NMR spectrum of a related compound, 6-acetylbenzo[cd]indol-2(1H)-one, the aromatic protons on the naphthalene (B1677914) ring system typically appear as doublets and triplets in the downfield region (δ 7.0-9.5 ppm), while the acetyl methyl protons present as a sharp singlet further upfield (around δ 2.7 ppm). nih.gov The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group in (2-oxobenzo[cd]indol-1(2H)-yl)acetate would be expected to appear as a singlet, with its chemical shift influenced by the adjacent nitrogen and carbonyl group.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include those for the carbonyl carbons of the lactam and the acetate group, which are typically found far downfield (δ 165-200 ppm). nih.govrsc.org The carbons of the aromatic rings appear in the δ 100-150 ppm range. amazonaws.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[cd]indol-2(1H)-one Derivatives Data is compiled from similar structures to predict expected values for this compound.

Atom Type Technique Expected Chemical Shift (δ, ppm) Structural Insights
Aromatic Protons¹H NMR7.0 - 9.0Presence of the benzo[cd]indole (B15494331) aromatic system. nih.gov
Methylene Protons (-CH₂-)¹H NMR~4.0 - 5.0Protons of the acetate's methylene bridge. researchgate.net
Acetate Methyl Protons (-CH₃)¹H NMR~2.1For a simple acetate, this signal would confirm its presence.
Lactam Carbonyl (C=O)¹³C NMR~168Confirms the amide carbonyl within the ring system. nih.gov
Acetate Carbonyl (C=O)¹³C NMR~170Confirms the ester/acid carbonyl of the acetate group. researchgate.net
Aromatic Carbons¹³C NMR103 - 145Defines the carbon skeleton of the fused aromatic rings. nih.gov
Methylene Carbon (-CH₂-)¹³C NMR~45Carbon of the acetate's methylene bridge. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. rsc.org

For this compound (C₁₄H₁₁NO₃), the expected exact mass can be calculated and compared to the experimental value from HRMS, typically confirming the formula with a high degree of certainty (within 5 ppm). rsc.org In ESI, the compound is often observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. The fragmentation of the benzo[cd]indol-2(1H)-one core is influenced by its substituents. Studies on related N-substituted 2-oxopyrrolidinoindolines show characteristic neutral losses, such as the loss of an isocyanate group from the heterocyclic ring, which can help in structural confirmation. scielo.org.mx

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Significance
[M]C₁₄H₁₁NO₃241.0739Molecular Mass
[M+H]⁺C₁₄H₁₂NO₃⁺242.0817Protonated molecule, commonly observed in ESI-MS. rsc.org
[M+Na]⁺C₁₄H₁₁NNaO₃⁺264.0637Sodium adduct, also common in ESI-MS. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a molecule. researchgate.net Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the lactam (amide) carbonyl in the benzo[cd]indol-2(1H)-one ring system and another for the ester carbonyl of the acetate group. The lactam C=O stretch typically appears around 1670-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹. rsc.org The spectrum would also feature bands for aromatic C-H and C=C stretching. beilstein-journals.org

Table 3: Characteristic Infrared Absorption Bands for this compound Data compiled from analysis of related structures. rsc.org

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Alkyl C-HStretch2850 - 3000
Ester C=OStretch1735 - 1750
Lactam C=OStretch1670 - 1700
Aromatic C=CStretch1450 - 1600
C-O (Ester)Stretch1150 - 1250

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate an electron density map and build a precise model of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

While a specific crystal structure for this compound is not publicly available, this technique has been successfully applied to derivatives of the benzo[cd]indol-2(1H)-one scaffold. nih.gov Such an analysis would definitively confirm the planar nature of the fused aromatic system and the geometry of the N-acetate substituent relative to the core. This information is crucial for understanding intermolecular interactions in the solid state and for computational studies like molecular modeling. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. In the synthesis of this compound, chromatography is essential for isolating the final product from starting materials, by-products, and catalysts, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress. By spotting the reaction mixture on a silica (B1680970) plate and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), the separation of components can be visualized, often under UV light. researchgate.net

Column Chromatography is the preparative-scale version of TLC, used for the purification of the crude product. The material is loaded onto a column packed with a stationary phase like silica gel, and a solvent gradient is used to elute the components based on their polarity. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to determine the purity of the final compound with high resolution. The compound is passed through a column (e.g., an ODS or C18 column) under high pressure, and its retention time is measured. Purity is often assessed by integrating the area of the product peak relative to any impurity peaks. beilstein-journals.org

Table 4: Chromatographic Methods in the Analysis of Benzo[cd]indole Derivatives

Technique Stationary Phase Typical Mobile Phase Purpose Reference
Column ChromatographySilica GelCyclohexane / Ethyl AcetatePurification rsc.org
HPLCInertsil ODS 3V (C18)Acetonitrile (B52724) / Phosphate BufferPurity Assessment beilstein-journals.org
TLCSilica Gel G/UV 254Chloroform / Ethyl Acetate / Acetic AcidReaction Monitoring researchgate.net

Applications of 2 Oxobenzo Cd Indol 1 2h Yl Acetate in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

(2-Oxobenzo[cd]indol-1(2H)-yl)acetate and its corresponding acid are valuable building blocks in the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. The benzo[cd]indol-2(1H)-one scaffold is a core component of various biologically active compounds, including anticancer agents. nih.govnih.gov The introduction of an acetic acid or acetate (B1210297) group at the N-1 position provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for the attachment of diverse functional groups and the construction of elaborate molecules.

For instance, derivatives of benzo[cd]indol-2(1H)-one have been investigated as potent inhibitors of BET bromodomains, which are promising targets for cancer therapy. acs.orgnih.gov In these studies, the benzo[cd]indole (B15494331) core is often functionalized at various positions to optimize binding affinity and selectivity. The N-acetic acid moiety of (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid can be readily coupled with amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This approach has been successfully employed in the development of benzo[cd]indol-2(1H)-one-based conjugates with polyamines, which have shown promise as lysosome-targeting anti-metastatic agents. nih.gov

Furthermore, the general synthetic strategy for N-functionalization of benzo[cd]indol-2(1H)-one involves alkylation of the lactam nitrogen. A representative example is the synthesis of 1-decylbenzo[cd]indol-2(1H)-one, which is achieved by reacting benzo[cd]indol-2(1H)-one with 1-iododecane. rsc.org Analogously, this compound can be synthesized by reacting the parent lactam with a haloacetate ester. This straightforward functionalization makes the acetate derivative an accessible intermediate for creating a wide array of more complex structures.

Table 1: Representative N-Substituted Benzo[cd]indol-2(1H)-one Intermediates and their Applications

IntermediateApplicationReference
1-(4-bromobutyl)benzo[cd]indol-2(1H)-onePrecursor for polyamine conjugates with anticancer and bioimaging properties. nih.gov
1-decylbenzo[cd]indol-2(1H)-oneIntermediate in the synthesis of near-infrared (NIR) absorbing cyanine (B1664457) dyes. rsc.org
(2-Oxobenzo[cd]indol-1(2H)-yl)acetic acidCommercially available building block for chemical synthesis. chemicalregister.com

Development of Novel Synthetic Reagents and Catalysts Featuring the Benzo[cd]indole Acetate Motif

While specific examples of novel synthetic reagents or catalysts directly featuring the this compound motif are not extensively documented, the inherent properties of the benzo[cd]indole scaffold suggest its potential in this area. The planar and electron-rich nature of the aromatic system could be exploited in the design of new ligands for transition metal catalysis. The acetate group could be further functionalized to incorporate coordinating atoms, such as phosphorus or sulfur, to create pincer-type ligands.

The development of chiral catalysts based on indole (B1671886) frameworks for asymmetric synthesis is an active area of research. nih.govnih.gov Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) derived from indole scaffolds have been shown to be effective in a variety of enantioselective transformations. researchgate.net By analogy, chiral derivatives of this compound could potentially be developed. For example, the introduction of a chiral center on the acetate side chain or the resolution of atropisomers of appropriately substituted benzo[cd]indole derivatives could lead to novel chiral ligands and catalysts.

The synthesis of complex indole alkaloids has been facilitated by innovative strategies, including photoredox catalysis, which can generate radical intermediates for cascade reactions. acs.org The benzo[cd]indole nucleus, with its extended conjugation, could participate in such transformations, and the acetate group could serve to modulate the electronic properties of the system or to anchor the molecule to a solid support for heterogeneous catalysis.

Applications in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds is a cornerstone of modern organic chemistry, particularly for the preparation of pharmaceuticals. While there is a lack of specific reports on the use of this compound in asymmetric synthesis, the broader field of indole chemistry offers valuable insights into potential applications. Organocatalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral indole-based heterocycles. acs.org

Strategies for achieving enantioselectivity often involve the use of chiral catalysts to control the approach of a reactant to the indole core. For instance, chiral phosphoric acids have been successfully employed in the asymmetric 1,4-addition of 3-substituted indoles to benzofuran-derived azadienes. researchgate.net In a similar vein, a chiral derivative of this compound could be used as a substrate in a catalyst-controlled diastereoselective or enantioselective reaction.

Another approach involves the use of a chiral auxiliary attached to the indole nitrogen. The acetate group of the title compound could be coupled with a chiral alcohol or amine to introduce a stereodirecting group. Subsequent reactions at other positions of the benzo[cd]indole ring would then proceed with a facial bias, leading to the formation of a specific stereoisomer. After the desired transformation, the chiral auxiliary can be cleaved, yielding the enantiomerically enriched product. The development of chiral bis-indole architectures has also been shown to be a promising strategy for asymmetric catalysis. nih.gov

Integration into Advanced Functional Materials (e.g., dyes, sensors)

The benzo[cd]indole core is a key component in a variety of advanced functional materials, particularly fluorescent dyes and sensors, owing to its extended π-conjugated system which often imparts desirable photophysical properties. researchgate.net The incorporation of a this compound moiety can serve to either fine-tune these properties or to provide a point of attachment for further functionalization or conjugation to other molecules.

Benzo[cd]indole derivatives are particularly prominent in the development of near-infrared (NIR) absorbing dyes. rsc.org These dyes are of great interest for applications in biological imaging, as NIR light can penetrate deeper into tissues with less scattering and autofluorescence compared to visible light. For example, heptamethine cyanine dyes incorporating the benzo[cd]indolenyl moiety exhibit strong absorption in the NIR region. researchgate.netrsc.org The N-substituent, such as the acetate group, can influence the solubility and aggregation behavior of these dyes, which are critical parameters for their performance in various media.

In the realm of fluorescent sensors, the benzo[cd]indole scaffold has been utilized to construct probes for various analytes. For instance, a fluorescent probe based on benzothiazole (B30560) and benzoindole has been developed for the detection of hydrazine (B178648). rsc.org Another example is the development of a bright and light-up sensor for RNA based on a benzo[c,d]indole-oxazolopyridine cyanine dye. acs.org The acetate group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules or other signaling units to create targeted or responsive fluorescent probes.

The benzo[g]indole core, a structural isomer of the benzo[cd]indole system, has been used to create deep blue fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org This highlights the versatility of the broader benzoindole family in materials science.

Table 2: Photophysical Properties of Representative Benzo[cd]indole-Based Dyes

Dye TypeAbsorption Max (nm)Emission Max (nm)ApplicationReference
Styryl benz[c,d]indolium636-686-Dyes researchgate.net
Squaraine with benz[c,d]indolenine771-820-Dye-sensitized solar cells researchgate.net
Heptamethine cyanine>1000-NIR-absorbing films rsc.org
Benzo[c,d]indole-oxazolopyridine-~570 (with RNA)RNA sensor acs.org

Principles of Green Chemistry in the Synthesis and Application of Benzo[cd]indole Acetates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be evaluated through this lens.

A common route to N-substituted benzo[cd]indol-2(1H)-ones involves the alkylation of the parent lactam. rsc.org A typical synthesis of this compound would likely involve the reaction of benzo[cd]indol-2(1H)-one with an ethyl bromoacetate (B1195939) or a similar haloacetate in the presence of a base.

Table 3: Green Chemistry Analysis of a Potential Synthesis of this compound

Green Chemistry PrincipleApplication/Consideration in Synthesis
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy The alkylation reaction itself has good atom economy, but the use of a base and the formation of a salt byproduct should be considered.
Less Hazardous Chemical Syntheses Exploring the use of less toxic solvents and bases. For example, using potassium carbonate instead of stronger, more hazardous bases.
Designing Safer Chemicals The inherent toxicity of the final product and intermediates should be assessed.
Safer Solvents and Auxiliaries Replacing traditional volatile organic solvents (VOCs) like DMF or acetonitrile (B52724) with greener alternatives such as polyethylene (B3416737) glycol (PEG) or even water, if feasible. acs.org
Design for Energy Efficiency Conducting the reaction at or near room temperature to reduce energy consumption. Microwave-assisted synthesis could also be explored to reduce reaction times and energy input.
Use of Renewable Feedstocks The starting materials are typically derived from petrochemical sources. Exploring bio-based routes to the core structure would be a long-term goal.
Reduce Derivatives The synthesis involves the direct functionalization of the parent lactam, avoiding the need for protecting groups on the benzo[cd]indole core.

Recent advancements in the synthesis of related heterocyclic systems have focused on environmentally friendly methods. For example, the synthesis of pyrazole (B372694) derivatives has been achieved using a catalyst-free condensation reaction. nih.gov Similarly, transition-metal-free syntheses of substituted benzo[cd]indoles have been developed, which avoid the use of potentially toxic and expensive heavy metals. nih.govd-nb.info The application of photoredox catalysis in indole alkaloid synthesis also represents a greener approach, as it often uses visible light as a renewable energy source. acs.org Adopting these principles in the synthesis and application of this compound can lead to more sustainable chemical practices.

Q & A

Q. What synthetic methodologies are recommended for preparing (2-oxobenzo[cd]indol-1(2H)-yl)acetate derivatives?

Synthesis typically involves condensation reactions between indole precursors and oxoacetate derivatives. For example, refluxing 3-formylindole derivatives with chloroacetic acid and sodium acetate in acetic acid under controlled conditions (3–5 hours) yields high-purity products. Reaction optimization should focus on catalyst selection (e.g., sodium acetate), stoichiometric ratios, and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural characterization?

FT-IR, FT-Raman, and FT-NMR spectroscopy are essential for identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in FT-IR) and confirming substituent positions. ¹H and ¹³C NMR data provide insights into aromatic proton environments and ester/amide linkages, while X-ray crystallography resolves stereochemical ambiguities (e.g., mean C–C bond deviation: 0.003 Å) .

Q. How can preliminary biological activity screening be designed for this compound?

Use cell-based assays (e.g., anti-proliferative studies on cancer cell lines) and enzymatic inhibition tests (e.g., acetylcholinesterase inhibition for neuroprotective potential). Dose-response curves and IC₅₀ calculations should be standardized using positive controls (e.g., reference drugs like doxorubicin) .

Q. What solvent systems are optimal for chromatographic purification?

Reverse-phase HPLC with acetonitrile/water gradients (60:40 to 95:5 v/v) effectively separates polar impurities. For TLC monitoring, hexane:ethyl acetate (60:40 v/v) provides a resolution factor (Rf) of ~0.77, aiding in intermediate tracking .

Advanced Research Questions

Q. How can quantum chemical calculations resolve electronic property discrepancies?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular electrostatic potentials (MEPs) and HOMO-LUMO gaps, correlating experimental UV-Vis spectra with theoretical transitions. Discrepancies in vibrational modes (e.g., C=O stretching) can be addressed by comparing scaled DFT frequencies with FT-IR/Raman data .

Q. What strategies address contradictions in NMR spectral assignments?

Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between carbonyl carbons and adjacent protons confirm ester connectivity. Theoretical NMR chemical shifts (via GIAO method) can validate ambiguous peaks .

Q. How does substituent variation impact bioactivity in structure-activity relationship (SAR) studies?

Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the indole 5-position to enhance anti-proliferative activity. Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends (p < 0.05) .

Q. What experimental designs evaluate environmental fate and degradation pathways?

Long-term stability studies under simulated environmental conditions (pH 4–9, UV exposure) monitor hydrolysis/oxidation products via LC-MS. Biodegradation assays with soil microbiota quantify half-lives (t₁/₂) and metabolite formation .

Q. How can computational docking predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identifies key interactions (hydrogen bonds, π-π stacking). Validate predictions with mutagenesis studies on residues within 4 Å of the ligand .

Q. What protocols ensure safe handling and disposal in laboratory settings?

Follow OSHA guidelines for PPE (gloves, goggles) and ventilation. Neutralize waste with 10% sodium bicarbonate before disposal. Acute toxicity data (e.g., LD₅₀ in rodents) inform spill management protocols .

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